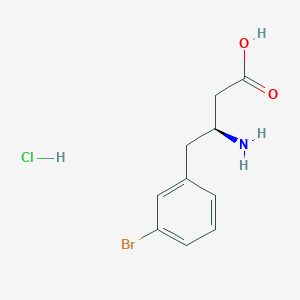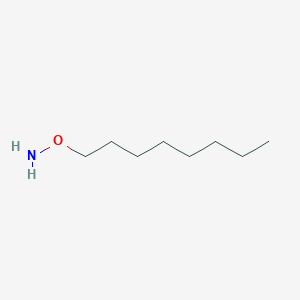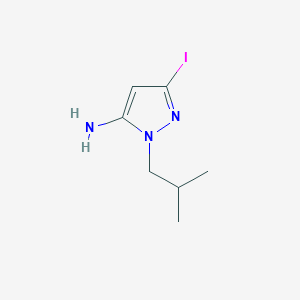
1-(3-(Allyloxy)phenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Allyloxy)phenethyl)harnstoff ist eine organische Verbindung mit der Summenformel C12H16N2O2. Es ist ein Derivat von Phenethylamin, wobei die Phenethylgruppe durch eine Allyloxygruppe und eine Harnstoffgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-(Allyloxy)phenethyl)harnstoff beinhaltet typischerweise die Reaktion von 3-(Allyloxy)benzylamin mit einem Isocyanat oder einem Harnstoffderivat. Eine übliche Methode ist die Reaktion von 3-(Allyloxy)benzylamin mit Phenylisocyanat unter milden Bedingungen, um die gewünschte Harnstoffverbindung zu bilden .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 1-(3-(Allyloxy)phenethyl)harnstoff nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dazu würde die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelauswahl gehören, um die Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Allyloxy)phenethyl)urea typically involves the reaction of 3-(allyloxy)benzylamine with an isocyanate or a urea derivative. One common method is the reaction of 3-(allyloxy)benzylamine with phenyl isocyanate under mild conditions to form the desired urea compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(3-(Allyloxy)phenethyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Allyloxygruppe kann oxidiert werden, um entsprechende Epoxide oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine oder Alkohole zu bilden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Epoxide, Aldehyde oder Carbonsäuren.
Reduktion: Amine oder Alkohole.
Substitution: Halogenierte oder nitrierte Derivate des Phenylrings.
Wissenschaftliche Forschungsanwendungen
1-(3-(Allyloxy)phenethyl)harnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Antikrebs- und Antioxidans untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-(Allyloxy)phenethyl)harnstoff beinhaltet seine Interaktion mit molekularen Zielstrukturen in biologischen Systemen. Zum Beispiel wird seine Antikrebsaktivität seiner Fähigkeit zugeschrieben, Apoptose in Krebszellen zu induzieren, indem es mit bestimmten zellulären Signalwegen interagiert. Die Verbindung kann auch antioxidative Eigenschaften aufweisen, indem sie freie Radikale abräumt und oxidativen Stress reduziert .
Wirkmechanismus
The mechanism of action of 1-(3-(Allyloxy)phenethyl)urea involves its interaction with molecular targets in biological systems. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3,4-Dimethoxyphenethyl)harnstoff: Ähnliche Struktur, aber mit Methoxygruppen anstelle einer Allyloxygruppe.
1-(4-Methylphenethyl)harnstoff: Enthält eine Methylgruppe am Phenylring anstelle einer Allyloxygruppe.
Einzigartigkeit
1-(3-(Allyloxy)phenethyl)harnstoff ist einzigartig aufgrund des Vorhandenseins der Allyloxygruppe, die spezifische chemische Reaktionen eingehen kann, die andere ähnliche Verbindungen nicht können. Dies macht es zu einer wertvollen Verbindung für die Synthese einzigartiger Derivate und für die Erforschung neuer chemischer und biologischer Eigenschaften .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-(3-prop-2-enoxyphenyl)ethylurea |
InChI |
InChI=1S/C12H16N2O2/c1-2-8-16-11-5-3-4-10(9-11)6-7-14-12(13)15/h2-5,9H,1,6-8H2,(H3,13,14,15) |
InChI-Schlüssel |
PUXFZNUCYFEYQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)CCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)

![heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730366.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730374.png)

![[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730392.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)


![benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730426.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730428.png)

